6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Overview
Description
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C12H7FN2OS This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core substituted with a 2-fluorophenyl group
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole-based compounds have been studied for their anticancer activities , suggesting that they may interact with targets involved in cancer cell proliferation and survival.
Mode of Action
Imidazo[2,1-b][1,3]thiazole derivatives have been shown to exhibit cytotoxic activity on cancer cells . This suggests that these compounds may interact with their targets to disrupt essential cellular processes, leading to cell death.
Biochemical Pathways
Given the cytotoxic activity of similar compounds, it is plausible that this compound may affect pathways related to cell survival and proliferation .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity on cancer cells , suggesting that this compound may also have anticancer effects.
Biochemical Analysis
Biochemical Properties
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to DNA, potentially interfering with transcription and replication processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, such as colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . It influences cell signaling pathways, including those involving caspases, which are proteases that play essential roles in programmed cell death . Moreover, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with target biomolecules, stabilizing or destabilizing their structures . This compound is known to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . This compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These changes can lead to variations in metabolite levels and overall cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Binding proteins in the cytoplasm and nucleus can facilitate its localization to specific cellular compartments . The compound’s distribution is influenced by its interactions with these transporters and binding proteins, affecting its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . It may also be found in the cytoplasm, where it can bind to enzymes and other proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles or compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole: Similar structure with a fluorine atom at the 4-position of the phenyl ring.
2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)ethanol: Contains an ethanol group instead of a fluorophenyl group.
2-Aminothiazole: The core structure without the imidazo ring and fluorophenyl substitution.
Uniqueness
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUYNITEVTFJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273912 | |
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-75-4 | |
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439094-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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